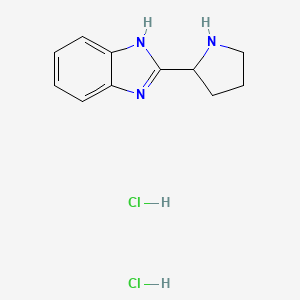
2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride
概要
説明
The compound “2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride” is a complex organic molecule. It likely contains a benzodiazepine core structure, which is a common feature in many pharmaceutical drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of related compounds often involves reactions of organomagnesium reagents with corresponding chlorophosphines .科学的研究の応用
Cardiovascular Effects
Studies on derivatives of 1,5-benzothiazepine, closely related to 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride, have shown significant cardiovascular effects. CRD-401, a derivative, was noted for its potent coronary vasodilating action, highlighting the structure-activity relationship important for vasodilation in these compounds (Nagao et al., 1973). Moreover, diltiazem hydrochloride (CRD-401) influenced hepatic, superior mesenteric, and femoral hemodynamics, demonstrating vasodilating action on the hepatic, superior mesenteric, and femoral arteries (Ishikawa et al., 1978).
Neuropharmacological Role
Compounds closely related to this compound have been evaluated for their neuropharmacological properties. For instance, novel 4-thiazolidinone derivatives, functioning as agonists of benzodiazepine receptors, were synthesized and exhibited considerable anticonvulsant activity and significant sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017). Furthermore, the 1,5-benzodiazepine compounds RG0501 and RG0502 displayed distinct neuropharmacological activities, such as potentiating hexobarbital-induced sleep and counteracting pentylenetetrazole (PTZ)-induced seizures (Ben-Cherif et al., 2010).
Metabolic Insights
Research on the metabolism of clobazam, another 1,5-benzodiazepine, in rats has provided insights into the metabolic profiling of such compounds, identifying various metabolites in bile and urine, and uncovering an unusual in vivo disposition to the O-methyl catechols (Borel & Abbott, 1993).
Synthesis and Pharmacological Evaluation
Various derivatives of 4-Phenyl-1,5-Benzodiazepin-2-One, structurally related to the compound , have been synthesized and pharmacologically evaluated. These studies shed light on the acute toxicity, psychotropic effects on the central nervous system, and the interaction with other receptors, such as the benzodiazepine site of the GABAA receptor (Ongone et al., 2018).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride is the striatal dopaminergic receptors in the brain . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions.
Mode of Action
This compound acts as an effective blocker of striatal dopaminergic receptors . By blocking these receptors, it can modulate the dopaminergic signaling pathway, leading to changes in the physiological responses associated with these receptors.
Result of Action
The blocking of striatal dopaminergic receptors by this compound leads to antihypertensive and weak sympatholytic activities in experimental animals . This suggests that it may have potential therapeutic applications in the treatment of hypertension.
生化学分析
Biochemical Properties
2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the gamma-aminobutyric acid (GABA) receptors, particularly the GABA_A receptor. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. Additionally, this compound may interact with cytochrome P450 enzymes, influencing its metabolism and clearance from the body .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GABA_A receptors can lead to altered neuronal excitability, impacting neurotransmitter release and synaptic plasticity. Furthermore, this compound may affect the expression of genes involved in stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the benzodiazepine site on the GABA_A receptor, enhancing the receptor’s affinity for GABA. This binding increases the frequency of chloride channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability. Additionally, this compound may inhibit certain enzymes, such as monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and dopamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to light or extreme temperatures. Long-term exposure to this compound in vitro or in vivo can lead to adaptive changes in receptor expression and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant activity. At very high doses, this compound may cause adverse effects such as respiratory depression, hypotension, and ataxia. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP2C19. These enzymes facilitate the oxidation and demethylation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it may bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of this compound in specific tissues can impact its therapeutic efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within neurons, particularly at synaptic sites, is essential for modulating neurotransmission and synaptic plasticity .
特性
IUPAC Name |
4-(2-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-19-16-9-5-2-6-12(16)13-10-11-17-14-7-3-4-8-15(14)18-13;/h2-9,13,17-18H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMRBDQZMAODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCNC3=CC=CC=C3N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


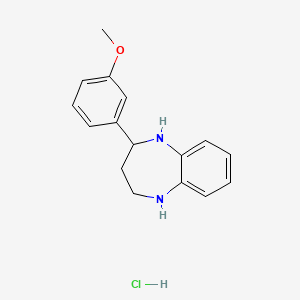
![1-Methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3077981.png)
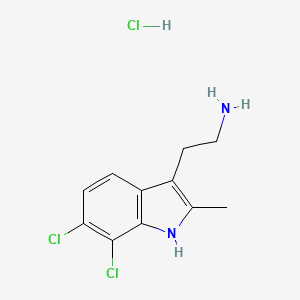
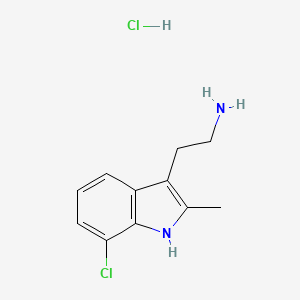
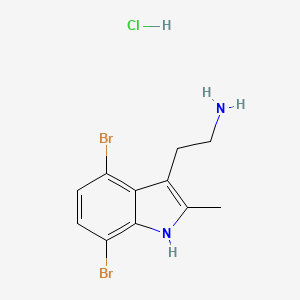
![{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078025.png)

![{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078032.png)
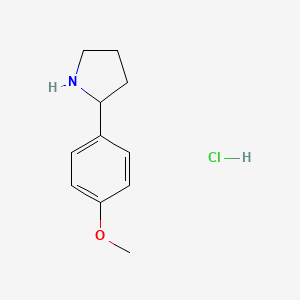
amine hydrochloride](/img/structure/B3078042.png)
![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3078045.png)


